molecular formula C13H20N2O2S B7058771 N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide

N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide

Cat. No.: B7058771
M. Wt: 268.38 g/mol
InChI Key: GPMVROCQOHXQIT-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide is a synthetic organic compound characterized by its unique thiophene ring structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2,3-dimethylthiophene, the compound undergoes functionalization to introduce the carboxamide group at the 3-position.

    Introduction of the Amino Group: The 2-amino-2-oxoethyl group is introduced through a nucleophilic substitution reaction, often using reagents like ethyl chloroformate and ammonia.

    N-Alkylation: The final step involves N-alkylation with 2-methylpropyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that mimic natural substrates.

Medicine

Medicinally, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-2-oxoethyl)-4,5-dimethylthiophene-3-carboxamide: Lacks the N-alkylation, providing a simpler structure.

    N-(2-amino-2-oxoethyl)-thiophene-3-carboxamide: Lacks both the dimethyl and N-alkyl groups, offering a more basic thiophene structure.

    N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-ethylthiophene-3-carboxamide: Similar structure but with an ethyl group instead of a 2-methylpropyl group.

Uniqueness

N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-4,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-8(2)5-15(6-12(14)16)13(17)11-7-18-10(4)9(11)3/h7-8H,5-6H2,1-4H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMVROCQOHXQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N(CC(C)C)CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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